molecular formula C16H24O B14251979 2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene CAS No. 217301-18-3

2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene

Cat. No.: B14251979
CAS No.: 217301-18-3
M. Wt: 232.36 g/mol
InChI Key: UUUJYNNOXLNYSR-AWEZNQCLSA-N
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Description

H16O. It is a derivative of benzene and is characterized by the presence of methoxy and methyl groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various applications in the fields of chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the methylation of thymol (2-isopropyl-5-methylphenol) using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene undergoes various chemical reactions, including:

Properties

CAS No.

217301-18-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene

InChI

InChI=1S/C16H24O/c1-12(2)7-6-8-14(4)15-10-9-13(3)11-16(15)17-5/h7,9-11,14H,6,8H2,1-5H3/t14-/m0/s1

InChI Key

UUUJYNNOXLNYSR-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H](C)CCC=C(C)C)OC

Canonical SMILES

CC1=CC(=C(C=C1)C(C)CCC=C(C)C)OC

Origin of Product

United States

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